N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methoxyphenyl and methylphenyl derivatives, followed by their coupling through sulfonylation and amidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial activity.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide stands out due to its unique combination of methoxyphenyl and methylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-20-4-8-23(9-5-20)18-28(33(30,31)25-14-6-21(2)7-15-25)19-26(29)27-17-16-22-10-12-24(32-3)13-11-22/h4-15H,16-19H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYLZRMFCDYBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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